3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid
Description
3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid (CAS: 862088-87-7) is a benzoic acid derivative featuring a 4-methylpiperazine moiety linked via a sulfonyl group at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₅N₂O₄S, with a molecular weight of 283.33 g/mol (calculated).
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSNPXBBRHNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380339-63-9 | |
| Record name | 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a sulfonyl chloride derivative of benzoic acid. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: Benzoic acid is reacted with thionyl chloride (SOCl2) to form benzoic acid sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds based on the piperazine scaffold, including 3-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid, exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 and HepG2 by modulating apoptotic pathways and influencing mitochondrial membrane potential . The ability to inhibit cell growth suggests its potential as a lead compound for developing new anticancer agents.
Pharmacological Applications
Opioid Receptor Antagonism
Research has shown that analogs of this compound can act as opioid receptor antagonists. Specifically, studies involving piperazine derivatives have indicated their efficacy in inhibiting specific opioid receptors, which could have implications for pain management therapies .
Hypoglycemic Effects
Pharmacological evaluations of related compounds have revealed hypoglycemic activities, suggesting that derivatives of this compound may be beneficial in managing diabetes through their influence on glucose metabolism .
Material Science
Polymer Chemistry
In material science, the sulfonamide group is known for enhancing the solubility and thermal stability of polymers. Research has explored the incorporation of this compound into polymer matrices to improve their mechanical properties and thermal resistance. The presence of the piperazine ring contributes to the overall stability and functionality of the resulting materials .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 0.39 |
| Compound B | E. coli | 1.25 |
| Compound C | P. aeruginosa | 0.78 |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.34 | Induces apoptosis via mitochondrial pathway |
| HepG2 | 0.80 | Modulates pro-apoptotic proteins |
| A549 | 0.88 | Inhibits cell proliferation |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of several sulfonamide derivatives against biofilm-forming bacteria, revealing that certain modifications to the piperazine moiety significantly enhanced antimicrobial activity .
Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers examined the effects of this compound on breast cancer cells, documenting a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and Bax expression .
Mechanism of Action
The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, leading to inhibition of their activity. The piperazine ring can enhance binding affinity to biological targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid and its analogs:
Functional Group Impact
- Sulfonyl vs. Direct Piperazine Linkage : The sulfonyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity (pKa ~2-3 for sulfonic acids) compared to analogs like 3-(4-Methylpiperazin-1-yl)benzoic acid (pKa ~4-5 for benzoic acid) .
- Positional Isomerism : The 3-substituted sulfonyl group in the target compound may enhance binding to enzymes or receptors compared to 4-substituted analogs due to spatial orientation differences .
- Methyl Group on Piperazine: The 4-methyl group reduces basicity (pKa ~7.5 for methylpiperazine vs.
Challenges and Opportunities
Biological Activity
3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a benzoic acid moiety, with a piperazine ring that enhances its binding affinity to biological targets. The presence of the sulfonyl group is crucial for its interaction with enzymes and receptors, potentially leading to inhibition or modulation of their activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:
- Enzyme Inhibition : The sulfonyl group can interact with active sites on enzymes, leading to inhibition. This mechanism is particularly relevant in drug design where such interactions can be exploited for therapeutic benefits.
- Receptor Binding : The piperazine moiety improves the compound's binding affinity, making it a valuable scaffold in the development of drugs targeting various receptors involved in disease processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing similar piperazine structures have shown significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2a | 4T1 | 0.23 |
| 2a | HepG2 | 0.80 |
| 2a | MCF-7 | 0.34 |
These findings suggest that modifications in the piperazine ring can enhance or reduce anticancer efficacy depending on the substituents used .
Mechanism of Induction of Apoptosis
Studies have demonstrated that compounds similar to this compound can induce apoptosis through mitochondrial pathways:
- Caspase Activation : Increased levels of cleaved caspase-3 and Bax proteins indicate that these compounds promote apoptosis via mitochondrial pathways .
- Mitochondrial Membrane Potential : Treatment with these compounds has been shown to decrease mitochondrial membrane potential, further supporting their role in inducing cell death .
In Vivo Studies
In vivo studies using mouse models have indicated that compounds similar to this compound exhibit modest anti-tumor effects. For example, administration resulted in reduced tumor growth with acceptable safety profiles observed through routine blood analyses and organ morphology examinations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications at specific positions on the piperazine ring or benzoic acid moiety can significantly influence biological activity. For instance, substituting different alkyl groups at the N4 position of the piperazine has been linked to varying levels of antiproliferative activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
